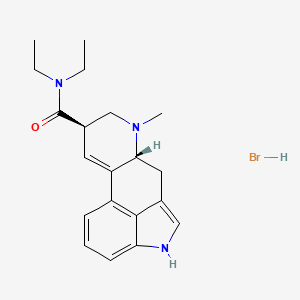

Lsd hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74023-39-5 |

|---|---|

Molecular Formula |

C20H26BrN3O |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;hydrobromide |

InChI |

InChI=1S/C20H25N3O.BrH/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1H/t14-,18-;/m1./s1 |

InChI Key |

RVVDWVPFRIMXFX-KEZWHQCISA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br |

Origin of Product |

United States |

Foundational Aspects of Lysergic Acid Diethylamide Chemical Research

Historical Trajectory of Lysergic Acid Derivative Synthesis and Investigation

The history of lysergic acid derivatives is deeply rooted in the study of ergot, a fungus that grows on rye and other grains. wikipedia.orgchemistryhall.com The journey began with the isolation and investigation of ergot alkaloids. In 1906, ergotoxine, a mixture of several alkaloids, was first isolated. nih.gov A pivotal moment came in 1918 when Arthur Stoll at Sandoz laboratories isolated ergotamine, the first pure ergot alkaloid. nih.gov This achievement paved the way for further research into the chemical constituents of ergot.

In 1938, Swiss chemist Albert Hofmann, also at Sandoz, synthesized lysergic acid diethylamide (LSD) for the first time while investigating lysergic acid derivatives with the goal of creating a respiratory and circulatory stimulant. wikipedia.orgpublish.csiro.au The initial synthesis did not yield the desired pharmacological effects, and the compound was set aside. wikipedia.org It wasn't until five years later, on April 16, 1943, that Hofmann accidentally discovered its potent psychoactive effects. wikipedia.orgpublish.csiro.au

The first total synthesis of lysergic acid was a significant milestone achieved by R.B. Woodward's research group in 1954. youtube.comsynarchive.com This complex, multi-step process provided a synthetic route to the core ergoline (B1233604) structure, independent of natural sources. nih.govyoutube.com The Woodward synthesis commenced with the construction of a tricyclic ketone, which was then elaborated to form the complete four-ring system of lysergic acid. nih.gov Over the years, numerous other synthetic methodologies have been developed by various research groups, including those led by Julia, Hendrickson, and Fukuyama, each contributing novel strategies and improvements to the synthesis of this complex molecule. chemistryhall.comnih.gov

The discovery of LSD's properties spurred extensive research into its potential therapeutic applications in psychiatry and its use as a tool to understand brain function. ncats.ionih.gov During the 1950s and 1960s, Sandoz marketed LSD under the name Delysid for research purposes. ncats.io

Structural Classification within the Ergot Alkaloid Family

Ergot alkaloids are a diverse group of naturally occurring compounds produced by fungi of the Claviceps genus. nih.govrsc.org They are structurally characterized by the presence of a tetracyclic ergoline ring system. nih.govrsc.orgnih.gov This core structure is biosynthetically derived from the amino acid L-tryptophan and dimethylallyl diphosphate (B83284). nih.govwikipedia.org

Ergot alkaloids can be broadly classified into three main categories based on the substituent at the C-8 position of the ergoline ring: nih.govrsc.orgmdpi.com

Clavine Alkaloids: These are the simplest ergot alkaloids and are derivatives of 6,8-dimethylergoline. rsc.org They represent biosynthetic precursors to the more complex lysergic acid derivatives. mdpi.com

Lysergic Acid Amides: This class includes simple amides and peptide-like amides of D-lysergic acid. nih.govrsc.org Lysergic acid diethylamide (LSD) falls into this category. wikipedia.org Other examples include ergine (lysergic acid amide) and ergonovine. wikipedia.org

Ergopeptines (Peptide Alkaloids): These are the most complex ergot alkaloids, consisting of a lysergic acid moiety linked to a tripeptide chain. wikipedia.orgmdpi.com Ergotamine is a well-known example of an ergopeptine. rsc.org

LSD, with its diethylamide group attached to the carboxyl group of lysergic acid, is a semi-synthetic member of the lysergic acid amide class. wikipedia.orgrjptonline.org The specific stereochemistry at the C-5 and C-8 positions is crucial for its biological activity, with d-lysergic acid diethylamide being the psychoactive isomer. nih.govrjptonline.org

Table 1: Classification of Major Ergot Alkaloids

| Class | Core Structure | Examples |

|---|---|---|

| Clavine Alkaloids | 6,8-dimethylergoline | Agroclavine (B1664434), Chanoclavine (B110796) |

| Lysergic Acid Amides | Amide of D-lysergic acid | Lysergic acid diethylamide (LSD), Ergine, Ergonovine |

| Ergopeptines | Peptide amide of D-lysergic acid | Ergotamine, Ergocristine, Ergocryptine |

Role of Lysergic Acid Diethylamide as a Prototypical Ergoline Analog in Chemical Neuroscience Research

Lysergic acid diethylamide (LSD) serves as a prototypical ergoline analog in chemical neuroscience research due to its potent and complex interactions with various neurotransmitter systems in the brain. ncats.io Its structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) allows it to bind to their respective receptors, acting as an agonist or antagonist. ncats.iorsc.org This multifaceted pharmacology makes LSD a valuable tool for investigating the roles of these neurotransmitter systems in brain function and behavior.

A primary focus of research has been on LSD's potent agonism at serotonin 5-HT₂A receptors, which is believed to be a key mechanism underlying its psychoactive effects. ncats.ionih.gov Studies have shown that LSD's binding to the 5-HT₂A receptor triggers a cascade of intracellular signaling events that ultimately alter neuronal activity and connectivity. jneurosci.org For instance, research has demonstrated that LSD can promote neuroplasticity, including the growth of dendritic spines and the formation of new synapses in cortical neurons. jneurosci.orgpnas.org

Furthermore, the study of LSD and its analogs has been instrumental in understanding the structure-activity relationships of ergoline compounds. acs.org By systematically modifying the ergoline scaffold, researchers have been able to develop analogs with altered receptor binding profiles and functional activities. acs.orgescholarship.org For example, the development of non-hallucinogenic ergoline analogs that retain the ability to promote neuroplasticity has opened new avenues for potential therapeutic applications in neuropsychiatric disorders. jneurosci.orgucdavis.eduucsd.edu

Recent research has also utilized advanced neuroimaging techniques to investigate the effects of LSD on brain network dynamics. nih.gov These studies have revealed that LSD disrupts the integrity of large-scale brain networks and enhances connectivity between regions that are normally more segregated. nih.gov This provides a systems-level understanding of how LSD alters consciousness and perception. The investigation of LSD's effects on social cognition and emotional processing has also been a significant area of research, with studies showing that it can enhance empathy and feelings of closeness to others. mdpi.compnas.orgnih.gov

Table 2: Key Research Findings on LSD in Chemical Neuroscience

| Research Area | Key Findings |

|---|---|

| Receptor Pharmacology | Potent agonist at serotonin 5-HT₂A receptors, also interacts with dopamine and other serotonin receptors. ncats.io |

| Neuroplasticity | Promotes dendritic spine growth and synaptogenesis in cortical neurons. jneurosci.orgpnas.org |

| Structure-Activity Relationships | Modifications to the ergoline scaffold can separate psychedelic from neuroplastic effects. acs.orgucdavis.edu |

| Brain Network Dynamics | Reduces integrity of functional brain networks and increases global connectivity. nih.gov |

| Social Cognition | Enhances empathy, trust, and feelings of closeness to others. mdpi.comnih.gov |

Synthetic Methodologies for Lysergic Acid Diethylamide and Its Hydrobromide Salt

Biosynthetic Pathways of Ergot Alkaloid Precursors to Lysergic Acid

The natural production of ergot alkaloids, including the precursor lysergic acid, occurs in several species of fungi, most notably Claviceps purpurea. uniurb.itfrontiersin.orgmdpi.com The biosynthetic pathway is a complex, enzyme-mediated process that constructs the characteristic ergoline (B1233604) ring system. nih.gov

The synthesis begins with two primary precursors: the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP) . nih.govwikipedia.org The key steps in the formation of the ergoline scaffold are:

Prenylation of Tryptophan : The enzyme 4-dimethylallyltryptophan synthase (DMATS) catalyzes the alkylation of L-tryptophan with DMAPP at the C4 position of the indole (B1671886) ring, forming 4-dimethylallyl-L-tryptophan . nih.gov

N-Methylation : S-adenosyl-L-methionine acts as the methyl donor to methylate the amino group of 4-dimethylallyl-L-tryptophan. wikipedia.org

C-Ring Formation : A series of cyclization reactions, involving oxidation and decarboxylation, leads to the formation of the tricyclic intermediate, chanoclavine (B110796) . nih.gov

D-Ring Formation and Oxidation : Further enzymatic steps convert chanoclavine into agroclavine (B1664434) . The key enzyme Clavine oxidase (CloA), a cytochrome P450, then catalyzes a two-step oxidation of agroclavine to elymoclavine , and subsequently to lysergic acid . frontiersin.orgnih.gov

Engineered variants of the CloA enzyme have been shown to significantly increase the production levels of lysergic acid in host organisms like Saccharomyces cerevisiae, demonstrating the potential for optimizing biosynthetic routes for industrial production. nih.gov

Table 1: Key Intermediates and Enzymes in Lysergic Acid Biosynthesis

| Precursor(s) | Key Intermediate | Key Enzyme(s) | Product |

| L-tryptophan, DMAPP | 4-dimethylallyl-L-tryptophan | DMATS | Chanoclavine |

| Chanoclavine | Agroclavine, Elymoclavine | Clavine Oxidase (CloA) | Lysergic Acid |

Total Synthesis Approaches to the Ergoline Core and Lysergic Acid

The total synthesis of lysergic acid, first achieved by Woodward and Kornfeld in 1956, is a landmark in organic chemistry. thieme-connect.comthieme-connect.com Due to the molecule's structural complexity, featuring a tetracyclic core and two stereocenters, developing practical and scalable synthetic routes has been a persistent goal. publish.csiro.aunih.gov Strategies can be broadly categorized into classical derivatization methods starting from isolated lysergic acid and total synthesis approaches that build the ergoline scaffold from simple precursors.

The conversion of lysergic acid to lysergic acid diethylamide is a process of amidation. The original method reported by Stoll and Hofmann in 1943 involved activating the carboxylic acid function of lysergic acid for nucleophilic attack by diethylamine (B46881). acs.org

A common classical procedure involves these steps:

Hydrazide Formation : Lysergic acid, often obtained from the hydrolysis of naturally abundant ergot alkaloids like ergotamine , is reacted with hydrazine (B178648) to form lysergic acid hydrazide . acs.org

Azide (B81097) Formation : The hydrazide is then treated with nitrous acid to generate the corresponding lysergic acid azide . This azide is a reactive intermediate. acs.org

Amidation : The lysergic acid azide is then reacted with diethylamine . The diethylamine molecule attacks the azide, displacing the azide group and forming the desired d-lysergic acid N,N-diethylamide. acs.org

More direct methods were developed later, such as activating the carboxylic acid with reagents like trifluoroacetic anhydride (B1165640) or carbonyl diimidazole before reaction with diethylamine. acs.org The final step to obtain the hydrobromide salt involves reacting the LSD freebase, which is an amine, with hydrobromic acid (HBr) in an appropriate solvent, leading to the precipitation of Lsd hydrobromide .

Modern synthetic chemistry has introduced a variety of powerful techniques to construct the ergoline scaffold with greater efficiency and control. These approaches often focus on novel ways to form the C and D rings of the structure. publish.csiro.aunih.gov Many contemporary syntheses join the indole (AB-ring) and tetrahydropyridine (B1245486) (D-ring) components before the final C-ring closure. nih.gov

Controlling the stereochemistry at the C5 and C8 positions is critical, as only the (5R,8R)-stereoisomer, d-lysergic acid, leads to the active final compound. publish.csiro.au Modern syntheses employ sophisticated stereoselective reactions to achieve this.

Evans Aldol (B89426) Reaction : Fukuyama's 2013 total synthesis of (+)-lysergic acid utilized the Evans aldol reaction to stereoselectively establish the stereogenic centers at the allylic positions, which are crucial for the correct D-ring conformation. researchgate.netnih.govfigshare.com

Asymmetric Cycloaddition : Garner's synthesis of a key intermediate employed an asymmetric intramolecular azomethine ylide cycloaddition. publish.csiro.au This reaction used a chiral auxiliary to direct the formation of the D-ring with the correct stereochemistry. publish.csiro.au

The construction of the tetracyclic ergoline core relies on the strategic formation of carbon-carbon bonds. Modern methods have provided a powerful toolkit for this purpose.

Palladium-Catalyzed Heck Reaction : The intramolecular Heck reaction has become a prevalent strategy for closing the C-ring. researchgate.netnih.gov This method was notably used in a total synthesis by Fujii and Ohno, and later by Fukuyama, to create the C9-C10 double bond found in lysergic acid. publish.csiro.auresearchgate.net

Ring-Closing Metathesis (RCM) : RCM is a powerful reaction for forming rings and has been applied to the construction of the D-ring of the ergoline skeleton. figshare.comacs.org

C-H Insertion and Arylation : Recent strategies have focused on forming the C-ring by creating a bond between the indole and piperidine (B6355638) rings via C-H bond activation. nih.govresearchgate.net Methods explored include rhodium-catalyzed C-H insertion and intramolecular α-arylation, which offer new ways to functionalize the C-ring, a previously challenging task. nih.govnih.govescholarship.org

Aziridine (B145994) Ring Cleavage : A novel approach reported by Kanno and colleagues involves the formation of a key C-C bond through the cleavage of an aziridine ring, demonstrating an alternative to transition-metal-catalyzed methods. researchgate.net

Dearomative Cyclization : A concise, six-step synthesis of lysergic acid was developed based on the coupling and subsequent dearomatization and cyclization of a halopyridine and a 4-haloindole derivative. nsf.gov

Table 2: Comparison of Modern C-C Bond Forming Reactions in Ergoline Synthesis

| Reaction Type | Ring Formed | Key Catalyst/Reagent | Advantage |

| Intramolecular Heck Reaction | C-Ring | Palladium Catalyst | Efficient C-ring closure with C9=C10 bond formation. publish.csiro.aunih.gov |

| Ring-Closing Metathesis (RCM) | D-Ring | Grubbs Catalyst | Effective for D-ring construction. figshare.comacs.org |

| Rhodium-Catalyzed C-H Insertion | C-Ring | Rhodium(II) Catalyst | Enables novel C-ring functionalization. nih.govnih.gov |

| Aziridine Ring Cleavage | C-Ring | N/A (Thermal/Base) | Transition-metal-free C-C bond formation. researchgate.net |

| Dearomative Cyclization | C/D-Rings | Palladium Catalyst | Concise route from simple aromatic precursors. nsf.gov |

Photoredox catalysis represents a cutting-edge approach in organic synthesis, utilizing visible light to promote chemical reactions that are often inaccessible under thermal conditions. A novel synthetic strategy for D-lysergic acid has been proposed that employs photocatalysis as a key step. uniurb.it The proposed mechanism involves the reduction of a brominated intermediate by a photocatalyst to generate a stable radical. This radical then undergoes a Giese addition to form a crucial C-C bond, highlighting a new protocol for constructing the ergoline framework. uniurb.it

Modern Approaches for Ergoline Scaffold Construction

Preparation and Purification of Lysergic Acid Diethylamide Hydrobromide Salt

The conversion of lysergic acid diethylamide (LSD) from its free base form to a salt, such as the hydrobromide, is a standard acid-base reaction common in pharmaceutical and organic chemistry. google.com This process is typically undertaken to improve the compound's stability, crystallinity, and handling properties. The hydrobromide salt is one of several possible acid addition salts for lysergide. google.comgoogle.com The general methodology involves reacting the LSD free base with hydrobromic acid, followed by purification of the resulting salt, primarily through recrystallization.

The preparation begins with dissolving the LSD free base in a suitable organic solvent. The choice of solvent is critical and is determined by its ability to dissolve the free base but have lower solubility for the resulting hydrobromide salt, which facilitates its precipitation or crystallization. Following dissolution, a stoichiometric amount, or a slight excess, of hydrobromic acid is added to the solution. mdpi.com This reaction neutralizes the basic nitrogen atom in the ergoline structure (specifically, the tertiary amine at position 6) to form the corresponding ammonium (B1175870) salt, lysergic acid diethylamide hydrobromide.

Purification of the crude lysergic acid diethylamide hydrobromide is essential to remove any unreacted starting materials, by-products from the initial synthesis of the free base, or impurities formed during the salt formation step. The most common and effective method for purifying solid crystalline compounds is recrystallization. mt.com

The recrystallization process leverages differences in solubility between the desired compound and impurities. mt.com The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. The selection of an appropriate solvent system is crucial; the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com For hydrobromide salts of complex amines, various solvents have been investigated, including methanol (B129727), ethanol, isopropanol, and mixtures containing water. mdpi.com

Once a saturated solution is obtained at an elevated temperature, it is allowed to cool slowly and without agitation. This gradual cooling process reduces the solubility of the lysergic acid diethylamide hydrobromide, causing it to crystallize out of the solution in a pure form. Impurities, which are present in much smaller concentrations, tend to remain dissolved in the solvent, known as the mother liquor. The rate of cooling can influence the size and purity of the resulting crystals.

After the crystallization is complete, the purified crystals are separated from the mother liquor by filtration. The collected crystals are then typically washed with a small amount of cold solvent to remove any residual mother liquor adhering to their surface. Finally, the crystals are dried to remove any remaining solvent. Research into the crystallization of similar compounds, like scopolamine (B1681570) hydrobromide, has shown that factors such as the choice of solvent can significantly impact the purity and recovery rate of the final product. mdpi.comresearchgate.net For instance, studies on scopolamine hydrobromide crystallization demonstrated that purity could exceed 99% using specific solvents. mdpi.com It has been noted that D-LSD hydrobromide can exist in different polymorphic forms, designated as pattern A, pattern B, or pattern C, which can be influenced by the specific crystallization conditions used. justia.com

The table below summarizes findings from a study on the crystallization of scopolamine hydrobromide, which can serve as an illustrative model for the types of parameters considered in the purification of an amine hydrobromide salt. mdpi.com

Table 1: Influence of Solvent on the Purity and Recovery of Scopolamine Hydrobromide Crystals

| Solvent System | Purity (%) | Recovery Rate (%) |

| Methanol | 98.67 | 81.32 |

| Ethanol | 98.43 | 83.21 |

| Isopropanol | 98.92 | 77.83 |

| n-Butanol | 98.15 | 76.94 |

| Ethyl Acetate / Water (9:1 v/v) | 99.70 | 80.65 |

| Control (No Magnetic Field) | 96.78 | 72.43 |

Data derived from a study on scopolamine hydrobromide crystallization and is presented for illustrative purposes. mdpi.com

Advanced Structural and Spectroscopic Characterization of Lysergic Acid Diethylamide Hydrobromide

X-ray Crystallographic Studies of Lysergic Acid Diethylamide-Receptor Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how LSD binds to its primary target, the serotonin (B10506) 5-HT2B receptor, which serves as a model for the 5-HT2A receptor, the principal target for LSD's psychoactivity in the brain. anl.govnih.govnih.gov These studies have provided unprecedented insights into the conformational changes that occur upon ligand binding and the specific interactions that govern the drug's potent and long-lasting effects.

Crystallographic studies of LSD bound to the human serotonin 5-HT2B receptor have revealed that the LSD molecule undergoes a significant conformational change upon binding. anl.govnih.gov The diethylamide moiety of LSD rotates approximately 60 degrees around the bond connecting it to the ergoline (B1233604) ring system when compared to its conformation in a receptor-free crystal structure. anl.govnih.gov This induced-fit conformation is crucial for its activity and signaling properties. anl.govyoutube.com

The ergoline ring system of LSD is situated in the orthosteric binding pocket, anchored by a salt bridge between its protonated amine and a conserved aspartate residue (Asp135). youtube.combohrium.com The diethylamide group extends into a deeper crevice formed by helices II, III, V, and VI of the receptor. anl.govbohrium.com This specific orientation and conformation within the binding pocket are key to its potent agonistic activity.

| Structural Feature | Description | Significance |

|---|---|---|

| Diethylamide Moiety Rotation | ~60° rotation upon binding compared to the unbound state. anl.govnih.gov | Essential for proper fit and receptor activation. anl.gov |

| Ergoline Ring Position | Anchored in the orthosteric binding pocket. bohrium.com | Forms a stable complex with the receptor. bohrium.com |

| Diethylamide Group Extension | Occupies a crevice between multiple transmembrane helices. anl.govbohrium.com | Contributes to the high affinity and potency of LSD. anl.gov |

The stability of the LSD-receptor complex is maintained by a network of intermolecular interactions. anl.govbohrium.com In addition to the primary salt bridge, the ergoline scaffold of LSD forms several hydrophobic and aromatic interactions with conserved phenylalanine residues within the binding pocket. anl.govresearchgate.net

Hydrogen bonds also play a critical role in stabilizing the complex. The indole (B1671886) nitrogen of the ergoline ring system of LSD forms a hydrogen bond with the backbone of a glycine (B1666218) residue (G2215.42) in helix V. bohrium.com The diethylamide group also participates in interactions within the extended binding pocket. anl.govnih.gov These multiple points of contact contribute to the high affinity and long residence time of LSD at the receptor. researchgate.net

A remarkable feature revealed by the crystal structure of the LSD-5-HT2B receptor complex is the role of the extracellular loop 2 (EL2). anl.govnih.govnih.gov This loop folds over the binding pocket once LSD is bound, acting as a "lid" that traps the ligand inside. anl.govbhu.ac.inresearchgate.net This "lid" is stabilized by interactions between residues in the loop and the diethylamide moiety of LSD. anl.gov

Molecular dynamics simulations have suggested that this "lid" is responsible for the exceptionally slow dissociation rate of LSD from the receptor, which is thought to be a key factor in its long duration of action. anl.govnih.govnih.gov Mutations designed to increase the flexibility of this loop have been shown to significantly accelerate the binding and unbinding kinetics of LSD. anl.govnih.gov This ligand trapping mechanism is a crucial aspect of LSD's pharmacology. researchgate.net

Application of X-ray Diffraction in Characterizing Hydrobromide Salts

While X-ray crystallography of LSD-receptor complexes provides information about the bound state of the ligand, X-ray powder diffraction (XRPD) is a powerful technique for characterizing the solid-state properties of the drug substance itself, such as its different salt forms. justia.comamericanpharmaceuticalreview.comdtic.mil Different salt forms of a drug can have distinct crystalline structures, known as polymorphs, which can affect its physical properties. justia.com

| Salt Form | Characteristic 2θ Peaks |

|---|---|

| Hydrochloride (Form C) | 5.8, 6.7, 15.4, 18.8, 24.4 |

| Hydrochloride (Form E) | 7.3, 12.4, 15.0, 19.7, 24.3 |

| Phosphate (Pattern A) | 7.2, 13.5, 14.8, 16.9, 24.2, 24.5 |

| Maleate (B1232345) (Form B) | 8.4, 14.7, 15.1, 17.4, 22.1 |

Spectroscopic Analysis of Lysergic Acid Diethylamide Hydrobromide

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules like LSD hydrobromide in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

1H (proton) and 13C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure. youtube.comresearchgate.net In the case of LSD, 1H NMR has been used to study the epimerization of LSD to iso-LSD, its biologically less active isomer. nih.govyoutube.comresearchgate.net The C-9 proton of LSD and iso-LSD appear as distinct singlets in the 1H NMR spectrum at approximately 6.35 and 6.27 ppm, respectively, allowing for their differentiation and quantification. youtube.comresearchgate.net

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-9 | 6.35 | singlet |

| Indole NH | ~8.0-9.0 | broad singlet |

| Aromatic Protons | ~6.8-7.2 | multiplets |

| N-CH3 | ~2.4 | singlet |

| Diethylamide CH2 | ~3.2-3.6 | multiplets |

| Diethylamide CH3 | ~1.1 | triplet |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms in the molecule, further confirming its structure. These advanced NMR experiments are crucial for the complete and unambiguous structural elucidation of complex molecules like lysergic acid diethylamide hydrobromide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the chromophoric systems within a molecule. In Lysergic acid diethylamide (LSD) and its salts, such as this compound, the principal chromophore responsible for UV absorption is the indole ring system, which is an integral part of its tetracyclic ergoline structure. The extended conjugation of this aromatic system gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of LSD in solution is typically characterized by two main absorption maxima. mdpi.com One intense peak is observed in the shorter wavelength UV region, and a second, broader peak appears at a longer wavelength. mdpi.com Research indicates that the spectrum of LSD in an aqueous solution displays maxima around 220 nm and 315 nm. mdpi.com The absorption band at the longer wavelength is often utilized for quantitative analysis due to its specificity in complex matrices. mdpi.comoatext.com Studies on LSD and its analogs that lack a substituent on the indole nitrogen (N1 position) consistently show similar spectra with absorption maxima in the ranges of 205–209 nm and 310–312 nm. nih.govmdpi.com

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the conjugated indole moiety. Theoretical studies employing quantum-chemical methods have successfully predicted the electronic spectrum of LSD, with calculations showing an energy difference that corresponds to an absorption band at 330 nm, which aligns well with experimental observations. mdpi.comresearchgate.net The consistency between experimental data and theoretical calculations validates the assignment of the UV-Vis absorption bands to the electronic transitions within the ergoline chromophore. Furthermore, the inherent fluorescence of the LSD molecule, with excitation at approximately 320 nm and emission around 445 nm, is also a direct consequence of this chromophoric system. acs.org

The following table summarizes the characteristic UV-Vis absorption data for the LSD chromophore.

Table 1: UV-Vis Spectroscopic Data for Lysergic Acid Diethylamide (LSD)

| Absorption Maximum (λmax) | Solvent/Conditions | Reference |

|---|---|---|

| ~220 nm and ~315 nm | Water | mdpi.com |

| ~310-312 nm | Methanol (B129727) | mdpi.com |

| ~330 nm | Theoretical Calculation | mdpi.comresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule, providing a unique "fingerprint" based on the vibrational modes of its covalent bonds. The IR spectrum of Lysergic acid diethylamide (LSD) and its salts provides direct evidence for its key structural features, including the indole ring and the diethylamide moiety. mdpi.com

The IR spectrum of LSD can be analyzed in distinct regions. The high-frequency region, between 3500 cm⁻¹ and 2500 cm⁻¹, is characterized by stretching vibrations of N-H and C-H bonds. A notable band observed around 3200 cm⁻¹ is assigned to the N-H stretching vibration of the indole ring. mdpi.com

One of the most prominent and easily identifiable absorptions in the LSD spectrum is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This band typically appears in the range of 1600-1630 cm⁻¹, with experimental spectra showing a distinct peak at 1625 cm⁻¹. mdpi.comresearchgate.net The position and intensity of this band are highly characteristic of the tertiary amide present in the LSD molecule.

The use of Fourier Transform Infrared (FT/IR) spectroscopy, particularly when coupled with a microscope sampling device, allows for the unambiguous identification of LSD from very small crystalline samples. researchgate.netojp.gov The resulting high-resolution spectra are sharp and well-resolved, enabling clear differentiation between LSD and its isomers, such as iso-LSD. researchgate.net It is important to note that sample preparation methods can influence the resulting spectrum; for instance, the use of potassium bromide (KBr) discs for pellet preparation has been reported to cause spectral changes in the analysis of LSD salts. oup.com

The key vibrational frequencies and their corresponding functional group assignments for LSD are detailed in the table below.

Table 2: Key Infrared (IR) Absorption Bands for Lysergic Acid Diethylamide (LSD)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|

| ~3200 cm⁻¹ | Indole N-H | Stretching | mdpi.com |

| ~1625 cm⁻¹ | Tertiary Amide C=O | Stretching | mdpi.comresearchgate.net |

| 3500-2500 cm⁻¹ | N-H, C-H | Stretching Region | mdpi.com |

Molecular Receptor Binding Mechanisms and Dynamics of Lysergic Acid Diethylamide

Serotonin (B10506) Receptor Subtype (5-HT2A and 5-HT2B) Binding Affinity and Selectivity

Lysergic acid diethylamide demonstrates high affinity for several serotonin (5-HT) receptor subtypes, with its principal effects attributed to its interaction with the 5-HT2A receptor. mind-foundation.org It also binds with high affinity to the 5-HT2B and 5-HT2C receptors. nih.govjneurosci.org Radioligand binding assays have been employed to determine the specific binding affinities (Ki or Kd values) of LSD for these receptors.

Competition binding assays using [3H]LSD have shown its high affinity for the 5-HT2B receptor. nih.gov Studies in rat frontal cortex membranes using 125I-LSD revealed a high-affinity binding site with a dissociation constant (KD) of 1.5 nM, characteristic of 5-HT2 receptors. nih.gov In human cloned 5-HT2A receptors, LSD binds with a Ki of 2.5 nM. researchgate.net Further studies have confirmed high-affinity binding of LSD to both 5-HT1A and 5-HT2A receptors in the low nanomolar range (2–6 nM). acs.org The binding of d-[3H]LSD is stereospecific, with the psychotropically inactive enantiomer, l-LSD, being 1000 times weaker as a displacing agent. dlsu.edu.ph

The compound's interaction is not limited to serotonin receptors; it also displays affinity for dopamine (B1211576) and adrenergic receptors. jneurosci.org However, its most potent interactions are with the 5-HT2 receptor subfamily. jneurosci.org The high-affinity binding state for the 5-HT2B receptor can be specifically labeled with [3H]lysergic acid diethylamide. nih.gov

Table 1: Binding Affinity of Lysergic Acid Diethylamide at Serotonin Receptors This table is interactive. You can sort and filter the data.

| Receptor Subtype | Ligand Used | Affinity Constant (Value) | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| 5-HT2 | 125I-LSD | KD: 1.5 nM | Rat Frontal Cortex | nih.gov |

| 5-HT2A | [3H]-LSD | Ki: 2.5 nM | Rat Parietofrontal Cortex | researchgate.net |

| 5-HT2A | [3H]M100907 | Ki: 2-6 nM | Mouse Brain Tissue | acs.org |

| 5-HT1A | [3H]8-OH-DPAT | Ki: 2-6 nM | Mouse Brain Tissue | acs.org |

| 5-HT2A | [3H]LSD | KD: 0.73 ± 0.14 nM | CHO-FA4 cells (human) | upf.edu |

| 5-HT2B | [3H]LSD | --- | --- | nih.gov |

| 5-HT2A | [3H]-LSD | KD: 0.33 nM | Human | nih.gov |

| 5-HT2B | [3H]-LSD | KD: 0.91 nM | Human | nih.gov |

G Protein-Coupled Receptor (GPCR) Activation and Signaling Pathway Bias

The 5-HT2A and 5-HT2B receptors are G protein-coupled receptors (GPCRs). mind-foundation.org Upon ligand binding, GPCRs undergo conformational changes that trigger intracellular signaling cascades. mdpi.com These cascades can be mediated by G proteins or by β-arrestins. mdpi.comnih.gov Ligands that preferentially activate one pathway over another are known as "biased agonists". biomolther.org

LSD acts as a biased agonist at serotonin receptors. fu-berlin.de At the 5-HT2A receptor, which is coupled to the Gq protein, LSD is considered a partial agonist. researchgate.netnih.gov However, at the 5-HT2B receptor, LSD shows a strong bias towards the β-arrestin-2 signaling pathway over Gq protein coupling. mind-foundation.orgnih.govmdpi.com This biased agonism is linked to specific conformational changes induced in the receptor upon LSD binding. mdpi.comfu-berlin.de The interaction of LSD with extracellular loop 2 (EL2) of the 5-HT2B receptor is crucial for modulating β-arrestin2 recruitment. mdpi.com

Studies have shown that the β-arrestin bias of LSD at the 5-HT2B receptor is related to its long residence time in the receptor's binding pocket. researchgate.net A mutation in the EL2 region (L209A) that accelerates LSD's dissociation kinetics selectively dampens the β-arrestin2 recruitment mediated by LSD, while leaving Gq signaling intact. nih.govnih.gov This demonstrates that the kinetic properties of the ligand-receptor interaction can directly influence signaling bias. pnas.org Similarly, for the 5-HT2A receptor, a mutation (L229A) in the corresponding EL2 position also disrupts β-arrestin2 recruitment without affecting Gq function. nih.gov These findings highlight that distinct receptor conformations, stabilized by different ligands or mutations, can lead to preferential engagement of specific downstream signaling pathways. nih.govmdpi.com

Kinetic Aspects of Ligand-Receptor Association and Dissociation

A remarkable feature of lysergic acid diethylamide's interaction with serotonin receptors is its exceptionally slow dissociation kinetics. nih.govresearchgate.net Early studies with radiolabeled LSD noted its slow dissociation from brain membrane preparations. nih.gov Direct measurements have confirmed that LSD dissociates very slowly from both 5-HT2A and 5-HT2B receptors. nih.govnih.gov

At 37°C, the residence time (the inverse of the dissociation rate constant, koff) of LSD at the 5-HT2B receptor is approximately 46 minutes. nih.gov At 25°C, the dissociation half-life is greater than 5 hours. nih.gov This slow off-rate is believed to contribute to the long duration of its effects. mind-foundation.org

Structural and computational studies have provided a molecular explanation for these slow kinetics. The crystal structure of LSD bound to the 5-HT2B receptor revealed that the entrance to the binding pocket is covered by a "lid" formed by extracellular loop 2 (EL2). nih.govresearchgate.netnih.gov Molecular dynamics simulations suggest that this lid restricts the egress of LSD from the binding pocket. nih.gov A key residue, L209 in EL2 of the 5-HT2B receptor (and the corresponding L229 in the 5-HT2A receptor), acts as a "latch," forming hydrophobic contacts that stabilize the closed conformation of the lid. nih.gov Mutating this latch residue to alanine (B10760859) (L209A in 5-HT2B or L229A in 5-HT2A) significantly increases the mobility of the lid, which in turn dramatically accelerates LSD's dissociation rate. nih.govresearchgate.net For the 5-HT2B L209A mutant, the residence time of LSD was reduced tenfold. nih.gov

Table 2: Kinetic Parameters of [3H]LSD at Wild-Type and Mutant 5-HT Receptors at 37°C This table is interactive. You can sort and filter the data.

| Receptor | k_off (min⁻¹) | Residence Time (min) | k_on (M⁻¹min⁻¹) | K_d (nM) | Reference |

|---|---|---|---|---|---|

| 5-HT2B WT | 0.022 ± 0.004 | ~46 | --- | --- | nih.gov |

| 5-HT2B L209A | --- | 4.3 | --- | --- | nih.gov |

| 5-HT2A WT | --- | Slow dissociation | --- | --- | nih.gov |

| 5-HT2A L229A | Increased off-rate | --- | --- | --- | nih.gov |

| 5-HT2 (rat frontal cortex) | 0.087 | 8.0 (t½) | 1.28 x 10⁸ | 1.5 | nih.gov |

Computational Modeling of Ligand-Receptor Interactions

Computational methods have been instrumental in elucidating the complex interactions between lysergic acid diethylamide and its receptor targets. biotech-spain.comupf.edu These approaches complement experimental data by providing detailed, atomistic insights into binding modes and receptor dynamics. mdpi.com

Molecular docking studies have been used to predict the binding orientation, or "pose," of LSD within the orthosteric binding pocket of the 5-HT2A and 5-HT2B receptors. nih.govscholarsresearchlibrary.comresearchgate.net These models, validated by subsequent crystal structures, have identified key interactions. researchgate.net

In both 5-HT2A and 5-HT2B receptors, a crucial interaction is a salt bridge formed between the protonated nitrogen of LSD's ergoline (B1233604) scaffold and a highly conserved aspartate residue (D155 in 5-HT2A, D135 in 5-HT2B). nih.govnih.gov Other important interactions include hydrogen bonds and hydrophobic contacts with various residues within the binding pocket. nih.govscholarsresearchlibrary.com For instance, in the 5-HT2B receptor, a hydrogen bond is observed between the indole (B1671886) nitrogen of LSD and the backbone of residue G221. nih.gov Docking studies on the 5-HT2A receptor suggest hydrogen bonds between the indole N-H group and Ser-242, and between the diethylamide group and Asn-343. scholarsresearchlibrary.com The crystal structure of the LSD-bound 5-HT2B receptor revealed that the diethylamide moiety adopts a specific conformation that explains the receptor's stereochemical preference. nih.govpdbj.org

Quantum-chemical methods provide a non-empirical approach to calculate the interaction energies between a ligand and a receptor, offering a potentially more accurate alternative to classical force fields used in docking. nih.gov These methods can be used to validate empirical energy functions and to understand the nature of interactions, such as hydrogen bonds and electrostatic forces. nih.govuchile.cl

While specific studies detailing quantum-chemical interaction energy calculations for the entire LSD-receptor complex are complex, the principles are applied to understand drug-receptor interactions. nih.gov Quantum-chemical fragmentation methods are being developed to make such calculations more feasible for large systems like protein-ligand complexes. nih.gov For LSD itself, quantum-chemical methods have been successfully applied to predict its various spectra (IR, NMR, UV-VIS) and to analyze the stability of its fragments in mass spectrometry by optimizing its structure at a high level of theory. mdpi.com These theoretical calculations of molecular properties are fundamental to understanding how the molecule's electronic structure governs its interactions with a biological target. uchile.cl

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov MD simulations have provided critical insights into the conformational dynamics of the LSD-receptor complex that are not apparent from static crystal structures. nih.govmdpi.com

Simulations of the LSD-bound 5-HT2B receptor confirmed that the "lid" formed by EL2 is a dynamic feature that covers the binding pocket, thereby restricting LSD's dissociation. nih.govresearchgate.net These simulations showed that the lid rarely adopts a more open conformation, which would be necessary for the ligand to exit. nih.gov Furthermore, MD simulations of the L209A mutant receptor demonstrated a significant increase in the flexibility and fluctuations of the EL2 lid, supporting the hypothesis that this residue acts as a latch. nih.gov MD simulations have also been used to compare the conformational constraints imposed by different biased ligands, such as LSD and ergotamine, revealing that these ligands differentially shape the conformation of the extracellular loop region, which correlates with their signaling bias. fu-berlin.de

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Lysergic acid diethylamide | LSD, d-LSD, Lysergide |

| Serotonin | 5-Hydroxytryptamine, 5-HT |

| Ergotamine | ERG |

| Lisuride | |

| Ketanserin | |

| Mesulergine | |

| Ritanserin | |

| 1-(4-Iodo-2,5-dimethoxyphenyl)-2-aminopropane | DOI |

| 8-Hydroxy-2-(dipropylamino)tetralin | 8-OH-DPAT |

| 2-Bromo-lysergic acid diethylamide | 2-Bromo-LSD |

| Methiothepin | |

| 25-CN-NBOH | |

| 6-fluoro-N,N-diethyltryptamine | 6-F-DET |

| LY266097 | |

| Alanine | |

| Aspartate | |

| Glycine (B1666218) | |

| Leucine | |

| Serine |

Advanced Analytical Methodologies for Lysergic Acid Diethylamide Hydrobromide Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical profiling, enabling the physical separation of individual compounds from a mixture. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective, whether it is routine quantification or comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of LSD in various samples. scielo.br HPLC methods offer high precision and the ability to analyze thermally labile compounds like LSD without derivatization. jeol.com A typical HPLC method involves a reversed-phase column, such as an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brgoogle.com Detection is commonly performed using ultraviolet (UV) detectors, with wavelengths around 220 nm or 310 nm being selected for LSD analysis. scielo.broatext.com The use of isocratic or gradient elution allows for the effective separation of LSD from its common isomer, iso-LSD, and other related substances. google.com For instance, one validated HPLC method reported a linearity range between 0.05 and 20.00 µg/mL, with limits of detection and quantification at 0.01 and 0.05 µg/mL, respectively. scielo.br

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). researchgate.net This results in markedly improved resolution, higher sensitivity, and substantially faster analysis times. researchgate.net UHPLC systems operate at much higher pressures, which enhances separation efficiency. journalijar.com When coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), this technique allows for the systematic characterization of LSD metabolites and impurities at very low concentrations. biorxiv.org A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry method for LSD and its metabolites in blood and urine demonstrated limits of detection as low as 5 pg/mL for LSD. oup.com

Table 1: Examples of HPLC/UHPLC Conditions for LSD Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC-MS/MS Method |

|---|---|---|---|

| Column | Octadecylsilane C18 (250 x 4.6 mm, 5 µm) google.com | C18 scielo.br | Acquity UPLC BEH C18 oup.com |

| Mobile Phase | A: Triethylamine aqueous solution (pH 3.0)/acetonitrile (90:10); B: Acetonitrile google.com | Methanol:water (1:1) extraction solvent scielo.br | A: Formic acid/Ammonium (B1175870) formate; B: Acetonitrile oup.com |

| Flow Rate | 1.0 mL/min google.com | 1.0 mL/min scielo.br | Not specified |

| Detection | UV at 226 nm google.com | UV at 220 nm scielo.br | Tandem Mass Spectrometry oup.com |

| Retention Time | Not specified | 7.7 ± 0.3 minutes scielo.br | Not specified |

| LOD/LOQ | Not specified | 0.01 / 0.05 µg/mL scielo.br | LOD: 5-10 pg/mL; LOQ: 20-50 pg/mL oup.com |

Gas Chromatography (GC) is another powerful technique for the analysis of LSD, though its application often requires a derivatization step to improve the thermal stability and volatility of the analyte. ljmu.ac.ukresearchgate.net Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). ljmu.ac.ukuc.pt This derivatization is necessary because direct injection of underivatized LSD can lead to degradation in the hot injection port. ljmu.ac.uk

GC methods, especially when coupled with mass spectrometry (GC-MS), provide excellent separation and specificity. uc.ptnih.gov Separation is typically achieved on a low-polarity capillary column, such as a DB-1 or a Restek Rxi®-5Sil MS. ljmu.ac.uk GC can effectively separate LSD from its isomers, such as LAMPA and MIPLA, particularly after derivatization. ljmu.ac.uk One study demonstrated that while underivatized LSD and MIPLA showed some chromatographic overlap, the TMS-derivatized forms were well-separated. ljmu.ac.uk A validated GC-MS method for quantifying LSD in blotter papers reported a limit of detection of 1.08 µg/mL and a limit of quantification of 3.23 µg/mL after MSTFA derivatization. uc.pt

Table 2: Example of GC Conditions for LSD Analysis

| Parameter | GC-MS Method 1 ljmu.ac.uk | GC-MS Method 2 uc.pt |

|---|---|---|

| Derivatization | BSTFA | MSTFA/Pyridine |

| Column | Restek Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) | Not specified |

| Carrier Gas | Helium (1.2 mL/min) | Helium |

| Injector Temp. | 295 °C | Not specified |

| Oven Program | 200°C (2 min), ramp 25°C/min to 295°C, hold 19.2 min | Not specified |

| Detection | Mass Spectrometry | Mass Spectrometry |

| Retention Index | RI = 3140 (underivatized) | Not specified |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for pharmaceutical impurity profiling. researchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. nih.govnih.gov This technique combines some of the best features of both gas and liquid chromatography, offering high separation efficiency and fast analysis times. researchgate.net

For impurity profiling, SFC is particularly advantageous because it provides orthogonal (different) selectivity compared to reversed-phase HPLC. nih.gov This increases the probability of detecting all impurities present in a sample. Method development in SFC often involves screening a set of dissimilar stationary phases to find the optimal separation conditions. nih.gov The use of additives, such as ammonium acetate, in the co-solvent can improve peak shapes and detection sensitivity, especially when coupled with a mass spectrometer. nih.gov SFC is well-established for both achiral and chiral separations, making it a versatile tool for analyzing complex drug substances and identifying structurally similar impurities. nih.gov

Table 3: General Conditions for SFC Method Development

| Parameter | Typical SFC Conditions nih.govnih.gov |

|---|---|

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Modifier Gradient | e.g., 5-40% over 10 minutes |

| Additive | e.g., 20mM Ammonium Acetate with 2% water in Methanol |

| Back Pressure | 150 bar |

| Temperature | 25-40 °C |

| Flow Rate | 3 mL/min |

| Detection | UV, Mass Spectrometry (MS) |

Mass Spectrometric (MS) Detection and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable detector for chromatography, providing molecular weight information and structural details through fragmentation analysis. This high degree of specificity is essential for the unambiguous identification of controlled substances and their impurities.

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that produces extensive fragmentation of the analyte molecule. The resulting mass spectrum is a reproducible fingerprint that can be compared to spectral libraries for identification. The EI mass spectrum of LSD shows a prominent molecular ion (M•+) at m/z 323. customs.go.jp

The fragmentation pattern is characteristic of the ergoline (B1233604) structure. Key fragment ions are formed through cleavages of the amide side chain and within the ring system. customs.go.jp A prominent cluster of ions is observed in the region of m/z 221 to 223, which corresponds to the loss of the diethylamide side chain and subsequent hydrogen rearrangements. customs.go.jp Other significant ions identified in the mass spectra of LSD and its analogs include m/z 207, 196, 181, and 167. nih.gov The presence of specific ions, such as m/z 72, can indicate the iminium ion from the diethylamide group, which is useful for distinguishing between isomers. ljmu.ac.uk

Table 4: Characteristic EI-MS Fragment Ions for LSD

| m/z (mass-to-charge ratio) | Proposed Origin/Structure | Reference(s) |

|---|---|---|

| 323 | Molecular Ion [M]⁺ | customs.go.jp |

| 223 | [M - C₄H₈N]⁺ Loss of diethylamino group fragment | customs.go.jp |

| 222 | [M - C₄H₉N]⁺ Loss of diethylamine (B46881) | customs.go.jp |

| 221 | [M - C₄H₁₀N]⁺ Loss of diethylamine + H | nih.govcustoms.go.jp |

| 208/207 | Further fragmentation of the ergoline core | nih.gov |

| 181 | Further fragmentation of the ergoline core | nih.gov |

Tandem mass spectrometry (MS/MS) techniques, such as LC-MS/MS and GC-MS/MS, offer exceptional sensitivity and selectivity for quantitative analysis. ljmu.ac.ukresearchgate.net These methods involve the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), its fragmentation via collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces chemical noise and allows for quantification at picogram (pg) levels. oup.comnih.gov

For LC-MS/MS analysis of LSD, soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used, which typically produce a protonated molecular ion [M+H]⁺ at m/z 324. researchgate.netnih.gov Common SRM transitions monitored for LSD are m/z 324 → 223 and m/z 324 → 208. ljmu.ac.ukresearchgate.net LC-MS/MS methods have been developed and validated for the simultaneous quantification of LSD and its metabolites, such as 2-oxo-3-hydroxy-LSD (O-H-LSD) and nor-LSD, in biological matrices. oup.comresearchgate.netnih.gov For example, a validated UPLC-MS/MS method achieved a limit of quantitation of 20 pg/mL for LSD in blood and urine. oup.com

GC-MS/MS also provides high sensitivity and is used for confirmatory analysis. ljmu.ac.uk It combines the high-resolution separation of GC with the specificity of tandem mass spectrometry. nih.gov For instance, GC-tandem MS of the m/z 72 iminium ion can provide sufficient information to distinguish between isomers where chromatographic separation is challenging. ljmu.ac.uk

Table 5: Examples of MS/MS Transitions for LSD and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

|---|---|---|---|---|

| LSD | ESI+ | 324 | 223, 208 | ljmu.ac.ukresearchgate.net |

| iso-LSD | ESI+ | 324 | 223, 208 | ljmu.ac.uk |

| O-H-LSD | ESI+ | 356 | 237, 222 | researchgate.net |

| nor-LSD | ESI+ | 296 | Not specified | oup.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Lysergic Acid Diethylamide | LSD |

| Lysergic Acid Diethylamide Hydrobromide | - |

| iso-Lysergic Acid Diethylamide | iso-LSD |

| N-demethyl-LSD | nor-LSD |

| 2-oxo-3-hydroxy-LSD | O-H-LSD |

| N-methyl-N-propyllysergamide | LAMPA |

| N-methyl-N-isopropyllysergamide | MIPLA |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Acetonitrile | - |

| Methanol | - |

| Carbon Dioxide | CO₂ |

| Ammonium Acetate | - |

| Pyridine | - |

Isotope-Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique utilized to determine the geographic, chemical, and biological origins of various substances by measuring the ratios of stable isotopes. nih.govresearchgate.net This methodology finds significant application in forensic science for tracing the origin of illicit drugs, including lysergic acid diethylamide (LSD). thermofisher.com The principle behind IRMS lies in the fact that the isotopic composition of elements like carbon, hydrogen, nitrogen, and oxygen can vary depending on the geographical location and the specific synthetic pathway used in the production of a compound. nih.govresearchgate.net

The application of IRMS in forensic investigations allows for the comparison of the isotopic signature of a seized drug sample with known reference materials or with other samples to establish a common origin. thermofisher.commeasurlabs.com By analyzing the stable isotope ratios of elements within the lysergic acid diethylamide hydrobromide molecule, law enforcement and regulatory agencies can potentially link different batches of the substance, identify clandestine laboratories, and disrupt trafficking networks. thermofisher.com

There are two primary IRMS analysis techniques: dual-inlet IRMS (DI-IRMS) and continuous flow IRMS (CF-IRMS). thermofisher.com Both methods require the sample to be converted into a gaseous state for analysis. thermofisher.com CF-IRMS is generally faster as sample preparation occurs inline just before measurement. thermofisher.com The high precision of IRMS allows for the detection of minute variations in isotopic abundances, making it a highly effective tool for distinguishing between samples that may be chemically identical but originate from different sources or synthetic routes. thermofisher.commeasurlabs.com

Table 1: Key Aspects of IRMS for Origin Determination

| Feature | Description | Reference |

| Principle | Measurement of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) to determine the origin of a substance. | nih.govresearchgate.net |

| Application | Forensic analysis to link drug samples, identify synthetic pathways, and determine geographical origin. | thermofisher.com |

| Instrumentation | Dual-inlet (DI-IRMS) and Continuous Flow (CF-IRMS) are common configurations. | thermofisher.com |

| Sample Type | Requires conversion of the solid or liquid sample into a gaseous form for analysis. | thermofisher.com |

| Advantage | High precision allows for differentiation of chemically identical samples with different origins. | measurlabs.com |

Impurity Profiling and Degradation Product Analysis of Lysergic Acid Diethylamide Hydrobromide

The identification and quantification of impurities and degradation products in lysergic acid diethylamide hydrobromide are critical for quality control and for understanding the synthetic route employed. The presence of specific impurities can provide valuable information about the manufacturing process and the stability of the compound. ajrconline.orgscirp.org

Method Development for Impurity Identification and Quantification

The development of robust analytical methods is essential for the accurate identification and quantification of impurities in lysergic acid diethylamide hydrobromide. A variety of analytical techniques are employed for this purpose, with chromatographic methods being the most common. ajrconline.org High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of impurities. researchgate.netscielo.br The development of a stability-indicating HPLC method involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scielo.brneliti.comnih.gov

The selection of the chromatographic conditions, including the column, mobile phase composition, and detector, is crucial for achieving adequate separation of the main compound from its impurities. dntb.gov.uanih.gov Validation of the analytical method according to ICH guidelines ensures its accuracy, precision, linearity, and robustness. nih.gov For instance, a study on eletriptan (B1671169) hydrobromide involved forced degradation studies under various stress conditions to develop a stability-indicating LC method. nih.gov Similarly, a validated HPTLC method was developed for dextromethorphan (B48470) hydrobromide, which included forced degradation studies. neliti.com

Table 2: Methodologies for Impurity Identification and Quantification

| Technique | Description | Application Example | Reference |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection is a standard method for quantifying known and unknown impurities. | Quantification of LSD in blotter papers. | scielo.br |

| UPLC | Ultra-Performance Liquid Chromatography offers higher resolution and faster analysis times compared to traditional HPLC. | Determination of darifenacin (B195073) hydrobromide and its related compounds. | nih.gov |

| HPTLC | High-Performance Thin-Layer Chromatography is a planar chromatographic technique used for the separation of compounds. | Stability-indicating method for dextromethorphan hydrobromide. | neliti.com |

| Forced Degradation | Subjecting the drug to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. | Stability profile of eletriptan hydrobromide. | nih.gov |

Hyphenated Techniques in Comprehensive Impurity Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of impurities and degradation products. ajrconline.orgresearchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool for impurity profiling. americanpharmaceuticalreview.comconicet.gov.ar LC-MS provides not only the retention time of an impurity from the chromatographic separation but also its molecular weight and fragmentation pattern from the mass spectrometer, which are crucial for structural elucidation. americanpharmaceuticalreview.comunr.edu.ar

LC-MS/MS, or tandem mass spectrometry, further enhances the structural characterization by providing fragmentation information of selected parent ions. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. americanpharmaceuticalreview.com Other hyphenated techniques like LC-NMR and GC-MS are also employed for the definitive structural identification of impurities. ajrconline.orgconicet.gov.ar For example, LC-MS was used to characterize degradation products of citalopram (B1669093) hydrobromide formed under forced degradation conditions. scielo.br

Table 3: Hyphenated Techniques in Impurity Analysis

| Technique | Principle | Application in Impurity Profiling | Reference |

| LC-MS | Combines the separation power of LC with the detection capabilities of MS. | Identification of degradation products in citalopram hydrobromide. | scielo.br |

| LC-MS/MS | Tandem mass spectrometry provides structural information through fragmentation analysis. | Characterization of process-related impurities and degradants. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |

| LC-HRMS | High-resolution mass spectrometry allows for accurate mass measurement and elemental composition determination. | Structural elucidation of low-level unknown impurities. | americanpharmaceuticalreview.com |

| GC-MS | Gas chromatography coupled with mass spectrometry is used for the analysis of volatile impurities. | Identification of by-products in synthetic processes. | ajrconline.org |

| LC-NMR | Liquid chromatography coupled with nuclear magnetic resonance spectroscopy provides detailed structural information. | Unequivocal structure identification of impurities. | conicet.gov.ar |

Analysis of Synthetic Byproducts and Related Substances

The synthesis of lysergic acid diethylamide can result in the formation of various byproducts and related substances. google.comnih.gov The identification of these compounds is crucial as they can indicate the synthetic route used and may have their own pharmacological or toxicological properties. google.comrecovered.org Common impurities include isomers of LSD, such as iso-lysergic acid diethylamide (iso-LSD), which is a known byproduct of LSD synthesis. recovered.orggoogle.comgoogle.com Other related substances can arise from incomplete reactions or side reactions during the synthesis. google.com

For example, in the synthesis of 2-bromolysergic acid diethylamide, several dibromo- and tribromo-lysergic acid diethylamide impurities have been identified using mass spectrometry and NMR spectroscopy. google.com The analysis of such byproducts is essential for ensuring the purity and consistency of the final product. google.com Chromatographic techniques, particularly HPLC and GC, are the primary methods used for the separation and detection of these synthetic byproducts. unodc.orgojp.gov

Table 4: Common Synthetic Byproducts and Related Substances

| Compound Name | Chemical Formula | Common Source | Reference |

| iso-Lysergic acid diethylamide (iso-LSD) | C₂₀H₂₅N₃O | Isomerization byproduct of LSD synthesis. | recovered.orggoogle.comgoogle.com |

| 2,12-Dibromo-lysergic acid diethylamide | C₂₀H₂₃Br₂N₃O | Impurity in the synthesis of 2-Br-LSD. | google.com |

| 2,13-Dibromo-lysergic acid diethylamide | C₂₀H₂₃Br₂N₃O | Impurity in the synthesis of 2-Br-LSD. | google.com |

| Lysergic acid | C₁₆H₁₆N₂O₂ | Precursor and potential impurity. | nih.govnsf.gov |

| Diethylamine | C₄H₁₁N | Reagent and potential residual impurity. | google.com |

Forensic Chemical Science Applications of Lysergic Acid Diethylamide Hydrobromide Analysis

Methodological Considerations for Illicit Drug Seizure Analysis

The analysis of seized materials suspected of containing LSD hydrobromide requires a systematic approach to ensure scientifically valid and legally defensible results. Methodological considerations span from initial handling of the exhibit to the final quantitative determination.

A primary step in the analysis of illicit drug seizures is the development of a sampling plan. For large seizures, it is often impractical to homogenize the entire quantity of material. enfsi.eu Therefore, a representative sample must be taken. For powdered drugs, an analytical sample size of 20 to 35 mg is generally considered appropriate after suitable homogenization of a primary sample. enfsi.eu

The choice of solvent for extraction is a critical parameter. For qualitative analysis using chromatographic procedures, methanol (B129727) is often sufficient to extract LSD from its matrix. unodc.org However, for quantitative analysis or when interfering impurities are present, more elaborate extraction procedures are necessary. unodc.org The selection of an appropriate solvent is crucial as some solvents can cause degradation of LSD and its analogs. For instance, methanol has been shown to cause alcoholysis of many LSD analogs, potentially leading to inaccurate results. nih.govresearchgate.netnih.govmdpi.com Studies have found that solvents like diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone (B3395972) provide better sensitivity and stability for the analysis of LSD analogs by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netnih.govmdpi.com

Forensic laboratories must adhere to validated and standardized methods. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides recommendations for a tiered approach to analysis, suggesting the use of at least two independent analytical techniques for identification. oatext.com When possible, employing three different techniques, such as a color test, chromatography, and spectroscopy, is recommended to provide a higher degree of certainty. unodc.org

Table 1: Recommended Analytical Approaches for LSD Identification

| Technique Category | Examples | Purpose |

|---|---|---|

| Presumptive | Color Tests (e.g., Van Urk's reagent), UV Fluorescence | Initial screening for the presence of an indole (B1671886) nucleus. idaho.gov |

| Separatory | Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separation of LSD from cutting agents, impurities, and isomers. unodc.orgoatext.com |

| Confirmatory | Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Provides structural information for definitive identification. unodc.orgojp.gov |

Identification and Differentiation of Lysergic Acid Diethylamide and its Analogs

A significant challenge in the forensic analysis of LSD is the existence of numerous analogs and isomers. nih.govmdpi.com These compounds often have very similar chemical structures and properties, making their differentiation difficult. nih.govmdpi.com However, from a legal standpoint, distinguishing between controlled substances like d-LSD and their often uncontrolled isomers is crucial. wiley.com

Several analytical techniques are employed to identify and differentiate LSD from its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories. nih.gov While effective for many substances, the analysis of underivatized LSD by packed column GC is generally not recommended. unodc.org The thermal instability and non-volatility of LSD can pose challenges for GC-based methods. mdpi.com However, by optimizing GC parameters, such as the temperature gradient, effective separation of isomers can be achieved. nih.gov For instance, a slower temperature ramp can improve the separation of LSD, N-methyl-N-isopropyllysergamide (MIPLA), and N-methyl-N-propyllysergamide (LAMPA). nih.gov The mass spectra of these isomers can show subtle but significant differences in the relative intensities of certain ions, which can be used for differentiation. nih.govljmu.ac.uk

Liquid Chromatography (LC) coupled with various detectors is often preferred for LSD analysis due to its suitability for non-volatile and thermally labile compounds. mdpi.com High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive method for quantifying LSD. oatext.com LC coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides both separation and structural information, making it a powerful tool for distinguishing between isomers. wiley.comnumberanalytics.comnih.gov For example, LC-Q-MS can differentiate co-eluting MIPLA and LAMPA isomers by analyzing the distinct ion ratios of their protonated molecules. wiley.com

Infrared (IR) Spectroscopy is a valuable technique for identifying organic compounds and can be particularly useful for distinguishing between isomers that may produce similar mass spectra. ojp.gov Fourier Transform Infrared (FT/IR) spectroscopy, especially when coupled with a microscope sampling device, can be used to analyze microgram amounts of LSD and can distinguish between LSD, iso-LSD, and LAMPA. ojp.gov

Theoretical Quantum-Chemical Methods are emerging as a tool to predict the spectra (IR, NMR, UV-Vis, and MS) of new psychoactive substances, including LSD analogs. mdpi.comresearchgate.net This can be particularly useful when reference materials for novel compounds are not yet available. mdpi.comresearchgate.net

Table 2: Key Differentiating Features of LSD and its Isomers

| Isomer | Differentiating Analytical Feature | Reference |

|---|---|---|

| LSD vs. MIPLA and LAMPA | Different ion ratios in EI-MS, particularly for the iminium ion at m/z 72. | nih.govljmu.ac.uk |

| LSD vs. MIPLA and LAMPA | Separable by optimized GC and LC methods. | nih.govwiley.com |

| LSD vs. iso-LSD and LAMPA | Distinguishable by FT/IR spectroscopy. | ojp.gov |

| 1P-LSD vs. 1P-MiPLA | Chromatographically separable by GC-MS. | nih.govnih.gov |

| 1cP-LSD vs. 1cP-MiPLA | Chromatographically separable by GC-MS. | nih.govnih.gov |

Analytical Challenges and Advancements in Forensic Profiling

Forensic profiling of this compound seizures involves not only identifying the active substance but also characterizing the impurity profile, which can provide valuable intelligence for law enforcement. However, this process is fraught with analytical challenges.

One of the primary challenges is the low concentration of LSD in typical dosage forms, which can be as low as 0.1% of the total weight. idaho.gov This requires highly sensitive analytical techniques. Furthermore, the presence of excipients, cutting agents, and other impurities can interfere with the analysis. researchgate.netmedwinpublishers.comnih.gov

The emergence of new psychoactive substances (NPS), including a wide array of LSD analogs, presents a constantly evolving challenge for forensic laboratories. nih.govnumberanalytics.comsciex.jp These novel compounds may not be present in existing spectral libraries, making their identification difficult. nih.gov The structural similarity between LSD and its analogs can lead to co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry, complicating their differentiation. nih.govnumberanalytics.com

Advancements in analytical instrumentation are helping to overcome these challenges.

High-Resolution Mass Spectrometry (HRMS) offers significantly improved sensitivity and specificity compared to standard MS. numberanalytics.com It can detect LSD and its metabolites at very low concentrations (pg/mL levels) and provides accurate mass measurements that aid in the identification of unknown compounds. numberanalytics.com

Tandem Mass Spectrometry (MS/MS) enhances specificity by performing multiple stages of mass analysis, which is particularly useful for quantifying LSD in complex matrices by reducing background noise. numberanalytics.com

Hyphenated Techniques , such as LC-NMR and LC-NMR-MS, combine the powerful separation capabilities of liquid chromatography with the definitive structure elucidation power of NMR and MS, providing a comprehensive tool for impurity profiling. nih.govconicet.gov.ar

Chemometric and data analysis tools are increasingly being used to analyze complex datasets from techniques like HRMS to identify patterns and signatures in impurity profiles, which can help in linking different seizures to a common source. annualreviews.org

Table 3: Analytical Techniques for Impurity Profiling

| Technique | Application in Impurity Profiling | Advantages | Challenges |

|---|---|---|---|

| LC-MS | Separation and identification of impurities and degradation products. | High sensitivity and specificity. | May not differentiate all isomers without optimized methods. |

| GC-MS | Analysis of volatile and semi-volatile impurities. | Established technique with extensive libraries. | Not suitable for non-volatile or thermally labile compounds. mdpi.com |

| LC-NMR | Unequivocal structure elucidation of unknown impurities. | Provides detailed structural information without reference standards. conicet.gov.ar | Lower sensitivity compared to MS. conicet.gov.ar |

| HRMS | Accurate mass measurement for formula determination of unknown impurities. | High specificity and sensitivity. numberanalytics.com | Requires large databases for widespread use. annualreviews.org |

Spectroscopic Screening in Forensic Contexts

Spectroscopic techniques play a crucial role in the preliminary screening of suspected LSD samples. These methods are generally rapid and non-destructive, providing valuable initial information before more time-consuming confirmatory analyses are performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used as a screening tool for LSD and its analogs. nih.govresearchgate.net LSD exhibits a characteristic UV absorption spectrum, and observing a sample under long-wavelength UV light can reveal a blue fluorescence, which is indicative of the presence of LSD. unodc.org However, UV spectroscopy has limitations in analyzing complex mixtures and is not specific enough for definitive identification. nih.govresearchgate.net

Infrared (IR) Spectroscopy , as mentioned earlier, is a powerful tool for identification. ojp.gov Portable IR spectrometers are increasingly available, allowing for rapid screening in the field. The technique provides a molecular "fingerprint" that can be compared to spectral libraries for identification.

Raman Spectroscopy is another valuable spectroscopic technique for the non-destructive analysis of pharmaceutical formulations. researchgate.net It offers rapid analysis with minimal sample preparation. researchgate.net

Near-Infrared (NIR) Spectroscopy has potential for the rapid qualitative and quantitative analysis of drug components. researchgate.net However, its application in forensic drug analysis is dependent on the availability of extensive and representative spectral databases, which can be a challenge given the dynamic nature of the illicit drug market. annualreviews.org

Table 4: Spectroscopic Screening Methods for LSD

| Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| UV Fluorescence | Observation of fluorescence under UV light. | Presumptive test for LSD. unodc.org | Simple, rapid, and sensitive. unodc.org | Not specific; other compounds may fluoresce. |

| UV-Vis Spectroscopy | Measurement of UV light absorption. | Screening for LSD and its analogs. nih.gov | Quantitative potential. | Limited specificity, especially in mixtures. nih.gov |

| Infrared Spectroscopy | Measurement of absorption of infrared radiation. | Identification of functional groups and "fingerprinting". ojp.gov | Highly specific for identification. | Can be affected by sample matrix and preparation. |

| Raman Spectroscopy | Analysis of inelastic scattering of monochromatic light. | Non-destructive identification of compounds. researchgate.net | Minimal sample preparation, rapid. researchgate.net | Fluorescence interference can be an issue. |

Q & A

Basic Research Questions

Q. What are the standardized protocols for assessing LSD hydrobromide’s safety in human trials?

- Methodological Answer : Safety assessments should integrate physiological monitoring (e.g., blood pressure, heart rate) and subjective psychological evaluations. A double-blind, placebo-controlled, crossover design with rigorous psychiatric screening is recommended, as demonstrated in studies analyzing 131 LSD administrations across doses (25–200 µg). Vital sign measurements should be recorded at regular intervals to track acute effects, while adverse events like anxiety episodes (reported in 6% of high-dose cases) necessitate controlled settings to mitigate risks .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?